molecular formula C6H8ClNO2S B2698761 2-Ethylthiazole-4-carboxylic acid hydrochloride CAS No. 1646152-52-4

2-Ethylthiazole-4-carboxylic acid hydrochloride

Cat. No.: B2698761
CAS No.: 1646152-52-4
M. Wt: 193.65
InChI Key: FZLMRJWKMGYHTF-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₆H₈ClNO₂S. It is a white to off-white solid that is soluble in water. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthiazole-4-carboxylic acid hydrochloride typically involves the reaction of 2-ethylthiazole with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthiazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylthiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylthiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiazole-4-carboxylic acid hydrochloride
  • 2-Propylthiazole-4-carboxylic acid hydrochloride
  • 2-Butylthiazole-4-carboxylic acid hydrochloride

Uniqueness

2-Ethylthiazole-4-carboxylic acid hydrochloride is unique due to its specific ethyl substitution on the thiazole ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that have different alkyl substitutions .

Properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h3H,2H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLMRJWKMGYHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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